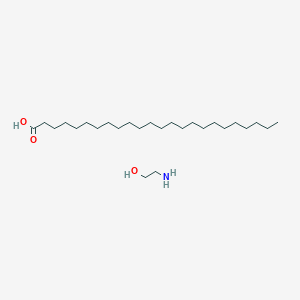
2-Aminoethanol;tetracosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Aminoethanol can be synthesized by reacting ethylene oxide with ammonia. This reaction produces ethanolamine as the primary product. The reaction conditions typically involve moderate temperatures and pressures to ensure efficient conversion.
Tetracosanoic acid can be obtained from natural sources such as peanut oil and other plant oils. It can also be synthesized through the hydrogenation of tetracosenoic acid.
Industrial Production Methods
Industrial production of 2-aminoethanol involves the reaction of ethylene oxide with ammonia in large-scale reactors. The process is optimized to maximize yield and minimize by-products. Tetracosanoic acid is typically extracted from natural sources through processes such as solvent extraction and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminoethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aminoacetaldehyde and further to glycine.
Reduction: It can be reduced to form ethylenediamine.
Substitution: It can react with acids to form esters and with alkyl halides to form alkylamines.
Tetracosanoic acid primarily undergoes reactions typical of fatty acids, such as:
Esterification: It reacts with alcohols to form esters.
Hydrogenation: It can be hydrogenated to form saturated fatty acids.
Common Reagents and Conditions
Common reagents for the reactions of 2-aminoethanol include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. For tetracosanoic acid, common reagents include alcohols for esterification and hydrogen gas for hydrogenation.
Major Products Formed
2-Aminoethanol: Major products include aminoacetaldehyde, glycine, ethylenediamine, and various esters.
Tetracosanoic Acid: Major products include esters and saturated fatty acids.
Applications De Recherche Scientifique
2-Aminoethanol is widely used in scientific research due to its role as a building block for various compounds. It is used in the synthesis of surfactants, emulsifiers, and pharmaceuticals. It also plays a crucial role in the removal of carbon dioxide from flue gases in carbon capture systems.
Tetracosanoic acid is used in the study of lipid metabolism and as a standard in analytical chemistry. It is also used in the production of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
2-Aminoethanol acts as a precursor for the synthesis of phospholipids, which are essential components of cell membranes. It is involved in the formation of phosphatidylethanolamine, a key phospholipid in biological membranes. The compound’s effects are mediated through its incorporation into membrane structures and its role in cellular signaling pathways.
Tetracosanoic acid exerts its effects through its incorporation into lipid bilayers and its role in lipid metabolism. It is involved in the synthesis of complex lipids and serves as an energy source in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethanol: Similar compounds include diethanolamine and triethanolamine, which have additional hydroxyl groups.
Tetracosanoic Acid: Similar compounds include other long-chain fatty acids such as stearic acid and palmitic acid.
Uniqueness
2-Aminoethanol is unique due to its bifunctional nature, containing both a primary amine and a primary alcohol group. This allows it to participate in a wide range of chemical reactions. Tetracosanoic acid is unique due to its long carbon chain, which imparts specific physical and chemical properties, making it suitable for specialized applications in cosmetics and analytical chemistry.
Propriétés
Numéro CAS |
560060-89-1 |
|---|---|
Formule moléculaire |
C26H55NO3 |
Poids moléculaire |
429.7 g/mol |
Nom IUPAC |
2-aminoethanol;tetracosanoic acid |
InChI |
InChI=1S/C24H48O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26;3-1-2-4/h2-23H2,1H3,(H,25,26);4H,1-3H2 |
Clé InChI |
OUTDGOAVIJTVJZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)O.C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


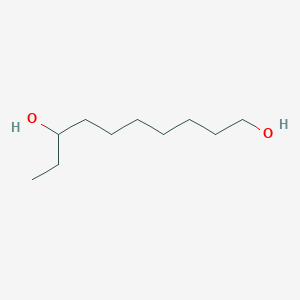


![2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14228854.png)
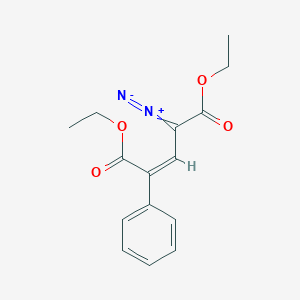

![{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene](/img/structure/B14228861.png)



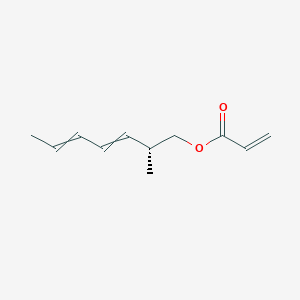
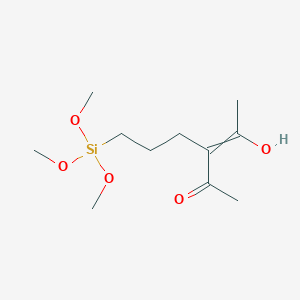

![Benzonitrile, 2-[6-(2,3-dimethylphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B14228916.png)
